molecular formula C7H20Cl2N2 B3030386 N-Propyl-1,4-butanediamine Dihydrochloride CAS No. 89690-11-9

N-Propyl-1,4-butanediamine Dihydrochloride

Cat. No. B3030386
CAS RN: 89690-11-9
M. Wt: 203.15 g/mol
InChI Key: XPJVQOGXWBMFAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of diamine compounds is often achieved through coordination reactions with metal ions or by transfer hydrogenation processes. For instance, the transfer hydrogenation of benzonitrile using 1,4-butanediol as a hydrogen donor leads to the formation of secondary imines, which are structurally related to diamines . Similarly, the reaction between 5-methylsalicylaldehyde and 2-hydroxy-1,3-propanediamine in the presence of copper ions results in the formation of dinuclear and mononuclear copper(ii) complexes, indicating the reactivity of diamine ligands in coordination chemistry .

Molecular Structure Analysis

The molecular structure of diamine complexes can vary significantly depending on the metal ions and ligands involved. For example, the complex [(bispictn)Cr(OH)]2(ClO4)4·3H2O features a dimeric structure with chromium(III) centers and N,N'-bis(2-pyridylmethyl)-1,3-propanediamine as the ligand . The coordination properties and the resulting geometry of the metal centers are crucial in determining the overall structure of the complex.

Chemical Reactions Analysis

Diamine compounds can participate in various chemical reactions, including coordination to metal ions and redox processes. The coordination properties of N,N'-bis(5-methylsalicylidene)-2-hydroxy-1,3-propanediamine with d- and f-electron ions demonstrate the versatility of diamine ligands in forming stable complexes with different geometries . Additionally, the aminomethylation reaction of dihydroquercetin with N,N'-diethyl-1,3-propanediamine indicates that diamines can react with other organic molecules to form stable complexes .

Physical and Chemical Properties Analysis

The physical and chemical properties of diamine compounds are influenced by their molecular structure and the nature of their coordination to metal ions. For instance, the magnetic susceptibility of the chromium(III) complex indicates antiferromagnetic coupling between the chromium centers, which is a physical property arising from the specific arrangement of the metal ions and ligands . The stability of diamine complexes in solution and their electrochemical behavior, as studied through pH potentiometry and cyclic voltammetry, are important chemical properties that can provide insights into the reactivity and potential applications of these compounds .

Scientific Research Applications

Synthesis and Characterization of Branched Polyamines

N-Propyl-1,4-butanediamine Dihydrochloride is involved in the synthesis of novel branched polyamines, such as N,N,N’,N’-tetrakis-[3((pyridine-2-methyl)-amine) propyl]-1,4- butanediamine. These polyamines are characterized by various spectroscopic techniques including UV-Vis, IR, 1H-NMR, 13C-NMR, and Mass Spectrometry (Cervantes-Mejía et al., 2014).

Antitumor Activity in Platinum(II) Complexes

The compound plays a role in forming alkyl-1,4-butanediamine Pt(II) complexes with antitumor activities. These complexes, especially those with seven-membered ring structures, demonstrate significant antitumor effectiveness in vivo (Nowatari et al., 1989).

Applications in Polyamine Oxidase Inactivation

N-Propyl-1,4-butanediamine Dihydrochloride is crucial in developing inactivators of polyamine oxidase, which have therapeutic potential in cancer treatment. It assists in synthesizing compounds that inactivate enzymes like human spermine oxidase (Moriya et al., 2014).

Amoebicidal Activity

It is also used in synthesizing diamines with amoebicidal activity. These compounds exhibit significant in vitro activity against pathogens like E. histolytica, suggesting their potential in treating amoebiasis (Kachroo et al., 1986).

Host-Guest Chemistry

The compound is involved in host-guest chemistry, particularly in binding protonated amines. It forms linear supramolecular polymers, indicating its utility in developing new molecular assemblies (Jiang et al., 2015).

Supporting Conformational Changes at Metal Centers

N-Propyl-1,4-butanediamine Dihydrochloride supports conformational changes at metal centers, critical in the development of new metal-organic frameworks and coordination compounds (Reglinski et al., 2002).

Safety and Hazards

“N-Propyl-1,4-butanediamine Dihydrochloride” is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash off immediately with plenty of water .

Mechanism of Action

Target of Action

Xylemin Dihydrochloride, also known as N’-propylbutane-1,4-diamine;dihydrochloride or N-Propyl-1,4-butanediamine Dihydrochloride, primarily targets the process of xylem differentiation in plants . The xylem is a type of tissue in vascular plants that transports water and some nutrients from the roots to the leaves. Xylemin Dihydrochloride promotes xylem differentiation by inhibiting the biosynthesis of thermospermine , a polyamine that suppresses xylem differentiation .

Mode of Action

Xylemin Dihydrochloride interacts with its targets by inhibiting the biosynthesis of thermospermine . Thermospermine is a polyamine that suppresses xylem differentiation . By inhibiting the production of thermospermine, Xylemin Dihydrochloride allows for the promotion of xylem differentiation .

Biochemical Pathways

The biochemical pathway affected by Xylemin Dihydrochloride is the thermospermine biosynthesis pathway . Thermospermine is synthesized from spermidine, a polyamine, through the addition of an aminopropyl group . This process is catalyzed by thermospermine synthase, also known as ACAULIS5 (ACL5) . By inhibiting this pathway, Xylemin Dihydrochloride promotes xylem differentiation .

Pharmacokinetics

It is known that xylemin dihydrochloride is applied to plants in a media, where it is absorbed and distributed to promote xylem differentiation .

Result of Action

The primary result of Xylemin Dihydrochloride’s action is the promotion of xylem differentiation . This leads to changes in the plant’s vascular system, enhancing the transport of water and nutrients from the roots to the leaves. It has also been observed that Xylemin Dihydrochloride can significantly promote lateral root formation .

Action Environment

The action of Xylemin Dihydrochloride can be influenced by various environmental factors. For instance, the media in which it is applied can affect its absorption and distribution . Additionally, the overall health and growth conditions of the plant, such as light, temperature, and nutrient availability, can also impact the efficacy and stability of Xylemin Dihydrochloride’s action .

properties

IUPAC Name

N'-propylbutane-1,4-diamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H18N2.2ClH/c1-2-6-9-7-4-3-5-8;;/h9H,2-8H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPJVQOGXWBMFAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCCCCN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H20Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Propyl-1,4-butanediamine Dihydrochloride

CAS RN

89690-11-9
Record name Xylemin Dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Propyl-1,4-butanediamine Dihydrochloride
Reactant of Route 2
Reactant of Route 2
N-Propyl-1,4-butanediamine Dihydrochloride
Reactant of Route 3
Reactant of Route 3
N-Propyl-1,4-butanediamine Dihydrochloride
Reactant of Route 4
Reactant of Route 4
N-Propyl-1,4-butanediamine Dihydrochloride
Reactant of Route 5
Reactant of Route 5
N-Propyl-1,4-butanediamine Dihydrochloride
Reactant of Route 6
Reactant of Route 6
N-Propyl-1,4-butanediamine Dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.